![molecular formula C11H9BrO2 B8733133 (3-(5-Bromofuran-2-yl)phenyl)methanol CAS No. 89929-92-0](/img/structure/B8733133.png)
(3-(5-Bromofuran-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(5-Bromofuran-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C11H9BrO2 and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research indicates that (3-(5-Bromofuran-2-yl)phenyl)methanol exhibits significant antimicrobial properties.
Pathogen | Activity |
---|---|
Staphylococcus aureus | Inhibitory effects observed |
Bacillus subtilis | Effective against Gram-positive bacteria |
Candida albicans | Antifungal activity demonstrated |
A study conducted by Hassan et al. (2023) showed a marked reduction in bacterial load when exposed to this compound, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has been investigated for its anticancer properties, demonstrating efficacy in various cancer cell lines.
Cell Line | Effect |
---|---|
HeLa (Cervical Cancer) | Induction of apoptosis |
MCF-7 (Breast Cancer) | Reduction in cell viability |
In vitro assays revealed that treatment with this compound led to increased apoptosis markers and disrupted cell cycle progression.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation.
Inflammatory Marker | Effect |
---|---|
TNF-α | Inhibition of production |
IL-6 | Decreased levels |
Studies indicated that this compound significantly reduced paw edema in rat models induced by carrageenan, highlighting its therapeutic potential in inflammatory conditions.
Comparative Analysis with Related Compounds
The unique structure of this compound sets it apart from similar compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-Furylmethanol | Lacks phenyl group | Moderate antimicrobial activity |
4-(2-Furyl)phenyl ketone | Contains a ketone group | Enhanced cytotoxicity |
4-(2-Furyl)phenyl aldehyde | Contains an aldehyde group | Potentially higher reactivity |
Antimicrobial Study
A study by Hassan et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial load in treated samples compared to controls.
Anticancer Research
Recent research outlined the effects of this compound on cancer cell lines, demonstrating that treatment led to increased apoptosis markers and disrupted cell cycle progression, indicating its potential as an anticancer therapeutic.
Inflammation Model
An investigation into the anti-inflammatory effects highlighted that this compound significantly reduced paw edema in rat models induced by carrageenan, showcasing its therapeutic potential in inflammatory conditions.
Properties
CAS No. |
89929-92-0 |
---|---|
Molecular Formula |
C11H9BrO2 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
[3-(5-bromofuran-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9BrO2/c12-11-5-4-10(14-11)9-3-1-2-8(6-9)7-13/h1-6,13H,7H2 |
InChI Key |
BQDAYWLFSCDXTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)Br)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.